Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- is a modified nucleoside that plays a significant role in medicinal chemistry, particularly in the development of antiviral and anticancer agents. This compound is a derivative of cytidine, where the hydroxyl group at the 2' position is replaced with a benzoyl group, and two fluorine atoms are substituted at the 2' and 2' positions of the sugar moiety. The incorporation of fluorine atoms enhances the stability and bioactivity of nucleosides, making them valuable in therapeutic applications.
The synthesis and characterization of Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- have been documented in various scientific patents and research articles. Notably, methods for synthesizing 2'-deoxy-2',2'-difluorocytidine have been patented, highlighting its importance in pharmaceutical applications .
This compound belongs to the class of nucleoside analogs, specifically modified ribonucleosides. It is classified under antiviral agents and anticancer drugs due to its mechanism of action that interferes with nucleic acid synthesis.
The synthesis of Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- typically involves several steps:
A detailed synthetic route includes:
The process often employs Lewis acids for catalysis and requires careful control of reaction conditions (temperature, pressure) to optimize yields. Hydrogenation may also be used to remove protective groups selectively.
Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- has a complex structure characterized by:
The molecular formula can be represented as C₁₃H₁₃F₂N₃O₄, with a molecular weight of approximately 305.25 g/mol. The compound's structural features contribute to its biological activity and stability.
Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- undergoes various chemical reactions typical for nucleosides, including:
These reactions are crucial for modifying the compound further or assessing its stability under physiological conditions.
The reactions are often facilitated by specific reagents (e.g., bases or acids) and may require conditions such as controlled pH or temperature to ensure high selectivity and yield.
The mechanism by which Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- exerts its effects involves:
Studies indicate that modifications like fluorination enhance binding affinity to viral polymerases compared to unmodified counterparts .
Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- typically appears as a white crystalline solid. It has a melting point that can vary based on purity and crystallization conditions.
This compound is soluble in polar solvents like methanol and ethanol but may show limited solubility in non-polar solvents. Its stability is influenced by pH and temperature, making it suitable for various pharmaceutical formulations.
Relevant data include:
Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- has several applications in scientific research:
The compound Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- is systematically named as 4-N-Benzoyl-2',2'-difluoro-2'-deoxycytidine under IUPAC conventions. This nomenclature precisely defines:
Its molecular formula is C₁₆H₁₅F₂N₃O₅, with a molecular weight of 367.30 g/mol. The benzoyl group (C₆H₅C=O) is attached to the exocyclic amino group of cytosine, serving as a protective moiety during nucleoside synthesis. This modification enhances the compound's lipophilicity compared to non-acylated analogs, as evidenced by its calculated LogP value of 1.2–1.5 [2] [5].
The geminal difluoro substitution at C2' induces significant electronic and steric effects:
Table 1: Key Structural Parameters of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine
Parameter | Value | Structural Implication |
---|---|---|
Molecular Formula | C₁₆H₁₅F₂N₃O₅ | Benzoyl protection enhances lipophilicity |
Molecular Weight | 367.30 g/mol | Intermediate molecular weight for synthesis |
C2'-F Bond Length | 1.35 Å | Shorter than C2'-H bonds (1.09 Å) |
F-C2'-F Bond Angle | 108.5° | Near-tetrahedral geometry |
C1'-C2'-C3' Angle | 112.8° | Distortion from standard sugar ring angles |
The compound exhibits a fixed β-D-ribofuranosyl configuration with 1',2'-trans stereochemistry, confirmed through X-ray crystallography and NMR analysis. The presence of two fluorine atoms at C2' locks the sugar ring in a distinctive 3'-endo (Northern) conformation – a high-energy puckering state rarely observed in natural nucleosides. This conformation is stabilized by:
The geminal difluoro substitution imposes exceptional rigidity on the furanose ring:
Table 2: Conformational Parameters Compared to Reference Nucleosides
Conformational Parameter | N-Benzoyl-2',2'-difluoro-2'-deoxycytidine | Deoxycytidine | Gemcitabine |
---|---|---|---|
Predominant Pucker | 3'-endo (98% population) | 2'-endo (75%) | 3'-endo (90%) |
Pseudorotation Phase (P°) | 18° | 162° | 12° |
Amplitude (τₘ) | 42° | 38° | 41° |
C2'-C3' Torsion | -35.5° | -41.2° | -36.8° |
Glycosidic Torsion (χ) | -125° | -115° | -128° |
Gemcitabine (2',2'-difluoro-2'-deoxycytidine) serves as the primary therapeutic analog, differing only by the absence of the 4-N-benzoyl group. The benzoyl group in the subject compound:
Table 3: Structural and Electronic Comparison with Key Fluorinated Nucleosides
Compound | Substituents | Fluorination Pattern | Key Biological Role |
---|---|---|---|
N4-Benzoyl-2',2'-difluoro-2'-deoxycytidine | C2',C2'-difluoro; N4-benzoyl | Geminal difluoro | Gemcitabine synthesis intermediate |
Gemcitabine | C2',C2'-difluoro | Geminal difluoro | FDA-approved anticancer drug |
2'-FdC | C2'-fluoro | Monofluro (up) | Anti-HCV/BDV agent (EC₉₀: 5 μM) |
Clofarabine | C2'-fluoro; C2'-chloro | Halo-fluoro | Antileukemic agent |
Nucleocidin | C4'-fluoro; 5'-O-sulfamoyl | Monofluro (anomeric) | Natural antitrypanosomal agent |
Electronic effects differentiate this compound from other fluorinated analogs:
Synthetic considerations distinguish it from related compounds:
The compound's conformational profile shows distinct advantages over other fluorinated nucleosides:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3